molecular formula C11H7ClO4 B2926114 methyl 6-chloro-2-oxo-2H-chromene-3-carboxylate CAS No. 91058-98-9

methyl 6-chloro-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B2926114
CAS No.: 91058-98-9
M. Wt: 238.62
InChI Key: SIVKEKMMNJJQEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 6-chloro-2-oxo-2H-chromene-3-carboxylate” is a chemical compound with the molecular formula C11H7ClO4 . It has an average mass of 238.624 Da and a monoisotopic mass of 238.003281 Da .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H7ClO4/c1-14-10(13)7-3-5-2-6(12)4-8(15-7)9(5)16/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The SMILES string for this compound is O=C1OC2=CC=CC=C2C=C1C(OC)=O , which provides a way to represent the compound’s structure as a line notation.

Scientific Research Applications

Synthesis and Derivative Formation

Methyl 6-chloro-2-oxo-2H-chromene-3-carboxylate is utilized in various synthesis processes. For example, efficient synthesis methods have been developed for methyl 4-chloro-6-fluoro-3-formyl-2H-chromene-2-carboxylate and its derivatives, highlighting the compound's flexibility in chemical reactions (Kysil et al., 2011). Additionally, research on the synthesis and properties of 6-fluoro-7-chloro-4-oxo-4H-chromene 3-carboxylic acid has provided insights into the molecular structure of its precursors (Barili et al., 2001).

Biological Activity

The compound has been incorporated into multicomponent reactions for the synthesis of novel derivatives with significant biological activities. For example, a study demonstrated the antimicrobial efficacy of various 2H-chromene derivatives against different classes of bacteria and fungi (El Azab et al., 2014). Another research focused on the design and synthesis of Schiff's bases of 4-chloro-3-coumarin aldehyde as antimicrobial agents, showing promising results (Bairagi et al., 2009).

Chemical Structure and Properties

Studies have also been conducted to understand the chemical structure and properties of this compound derivatives. For instance, an experimental and DFT computational study on methyl 3-acetyl-2-oxo-2H-chromene-6-carboxylate provided insights into the molecular geometry, vibrational frequencies, and thermodynamic properties of these compounds (Hasan et al., 2022).

Pharmacological Research

While information related to drug use, dosage, and side effects is excluded as per your request, it's noteworthy that the compound has been explored in pharmacological research contexts. For example, its derivatives have been investigated for potential uses in treating various diseases, including their role as GPR35 agonists (Thimm et al., 2013).

Safety and Hazards

The compound has been classified with the hazard statements H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Properties

IUPAC Name

methyl 6-chloro-2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO4/c1-15-10(13)8-5-6-4-7(12)2-3-9(6)16-11(8)14/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIVKEKMMNJJQEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=CC(=C2)Cl)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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